Benzoic acid, 2-(4-pyridinyl)-, ethyl ester
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Overview
Description
Benzoic acid, 2-(4-pyridinyl)-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid moiety substituted with a pyridinyl group at the 2-position and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(4-pyridinyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-pyridinyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-(4-pyridinyl)benzoic acid is coupled with an ethyl ester halide in the presence of a palladium catalyst. This method allows for the formation of the ester bond under mild conditions and with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign catalysts and solvents is often preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(4-pyridinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require the use of reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-pyridinyl)benzoic acid
Reduction: 2-(4-pyridinyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Benzoic acid, 2-(4-pyridinyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(4-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The pyridinyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Benzoic acid, 2-(4-pyridinyl)-, ethyl ester can be compared with other similar compounds, such as:
2-(4-pyridinyl)benzoic acid: Lacks the ester group, which may affect its solubility and reactivity.
Ethyl 4-pyridinecarboxylate: Contains a pyridine ring but lacks the benzoic acid moiety, leading to different chemical and biological properties.
Methyl 2-(4-pyridinyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the benzoic acid and pyridinyl moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
326606-86-4 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 2-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-6-4-3-5-12(13)11-7-9-15-10-8-11/h3-10H,2H2,1H3 |
InChI Key |
LSULYPBJIDUFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
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